molecular formula C13H22N2OS B2662310 N-bicyclo[2.2.1]hept-5-en-2-yl-N'-(3-hydroxy-1,1-dimethylpropyl)thiourea CAS No. 681258-46-8

N-bicyclo[2.2.1]hept-5-en-2-yl-N'-(3-hydroxy-1,1-dimethylpropyl)thiourea

Cat. No.: B2662310
CAS No.: 681258-46-8
M. Wt: 254.39
InChI Key: BHQXQRWITRWDKM-UHFFFAOYSA-N
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Description

N-bicyclo[221]hept-5-en-2-yl-N’-(3-hydroxy-1,1-dimethylpropyl)thiourea is a complex organic compound characterized by its unique bicyclic structure and the presence of a thiourea functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-bicyclo[2.2.1]hept-5-en-2-yl-N’-(3-hydroxy-1,1-dimethylpropyl)thiourea typically involves the reaction of bicyclo[2.2.1]hept-5-en-2-ylamine with 3-hydroxy-1,1-dimethylpropyl isothiocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-25°C to ensure the stability of the reactants and products .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-bicyclo[2.2.1]hept-5-en-2-yl-N’-(3-hydroxy-1,1-dimethylpropyl)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the thiourea group can yield sulfinyl or sulfonyl compounds, while reduction can produce amines. Substitution reactions can result in various substituted thiourea derivatives .

Mechanism of Action

The mechanism by which N-bicyclo[2.2.1]hept-5-en-2-yl-N’-(3-hydroxy-1,1-dimethylpropyl)thiourea exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The thiourea group can form hydrogen bonds and other interactions with active sites, influencing the activity of these biomolecules. The bicyclic structure provides rigidity and specificity in binding, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-bicyclo[2.2.1]hept-5-en-2-yl-N’-(3-hydroxy-1,1-dimethylpropyl)thiourea stands out due to its specific combination of a bicyclic structure and a thiourea functional group, which imparts unique chemical reactivity and biological activity. This makes it distinct from other similar compounds that may lack either the bicyclic framework or the thiourea group .

Properties

IUPAC Name

1-(2-bicyclo[2.2.1]hept-5-enyl)-3-(4-hydroxy-2-methylbutan-2-yl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2OS/c1-13(2,5-6-16)15-12(17)14-11-8-9-3-4-10(11)7-9/h3-4,9-11,16H,5-8H2,1-2H3,(H2,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHQXQRWITRWDKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCO)NC(=S)NC1CC2CC1C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26729433
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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